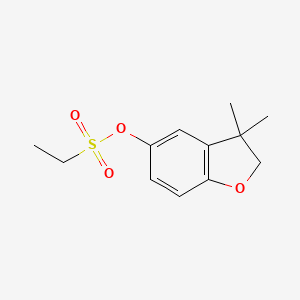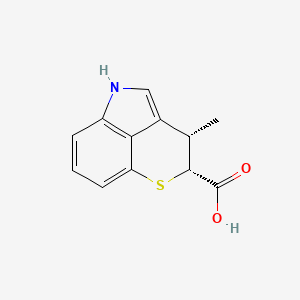
Chuangxinmycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-chuangxinmycin is a thiinoindole that is 3,5-dihydro-2H-thiino[4,3,2-cd]indole which is substituted at positions 2 and 3 by carboxy and methyl groups, respectively (the 2R,3S diastereoisomer). It has a role as an EC 6.1.1.2 (tryptophan--tRNA ligase) inhibitor, an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a monocarboxylic acid, a thiinoindole and an indole alkaloid.
Applications De Recherche Scientifique
Biosynthesis and Antibacterial Activity
- Biosynthesis Mechanism : Chuangxinmycin, an antibiotic with a unique indole-dihydrothiopyran skeleton, is produced by Actinoplanes tsinanensis. The biosynthetic pathway involves a cytochrome P450 enzyme, CxnD, which plays a critical role in the formation of its distinctive structure. This understanding paves the way for potential synthesis of novel derivatives through combinatorial biosynthesis and synthetic biology (Shi et al., 2017).
- Antibacterial Effectiveness : Chuangxinmycin has shown effectiveness in both in vitro and in vivo models for bacterial infections. It inhibits bacterial tryptophanyl-tRNA synthetase, making it a potent and selective inhibitor for this enzyme. Its mechanism and efficacy suggest potential uses in treating bacterial infections, especially those resistant to other antibiotics (Brown et al., 2002).
Structural Analysis and Derivatives
- Natural Analogues and Structural Insights : Researchers have identified natural analogues like 3-demethylchuangxinmycin, which have provided insights into the structure-activity relationship of chuangxinmycin. Such findings are crucial for understanding the molecular basis of its antibacterial activity and for developing improved derivatives (Zuo et al., 2016).
- Synthesis and Derivatization : Efforts in synthesizing chuangxinmycin and its derivatives have been made to enhance its antibacterial properties. The process involves stereochemical considerations, indicating the importance of structure in its antibacterial efficacy. Such work is significant for the development of more effective antibiotic treatments (Sun et al., 2019).
Potential in Tuberculosis Treatment
- Antituberculosis Activity : Studies have demonstrated significant activity of chuangxinmycin and its derivatives against Mycobacterium tuberculosis, including drug-resistant strains. This suggests a potential role for chuangxinmycin in developing new antituberculosis drugs (Hu et al., 2023).
Propriétés
Numéro CAS |
63339-68-4 |
|---|---|
Nom du produit |
Chuangxinmycin |
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1 |
Clé InChI |
DKHFLDXCKWDVMF-UPONEAKYSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O |
SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
SMILES canonique |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Autres numéros CAS |
63339-68-4 |
Synonymes |
chuangxinmycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)
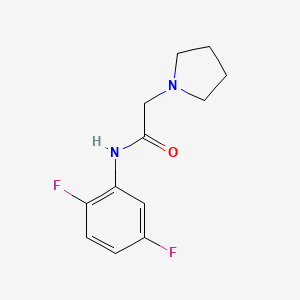
![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)
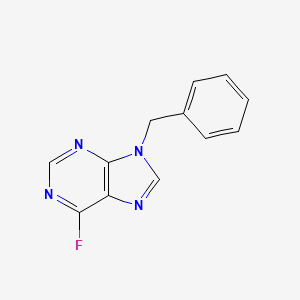


![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)
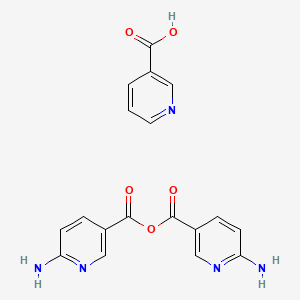
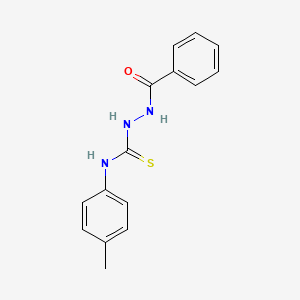
![(+-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-diaethyl-6,7-benzomorphan-hydrochlorid [German]](/img/structure/B1228037.png)
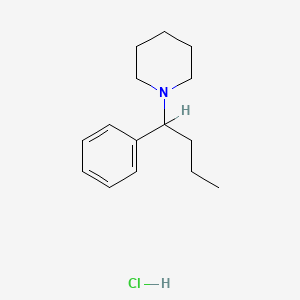
![8-[3-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]propyloxy]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1228040.png)
![3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1228041.png)
